molecular formula C13H13ClN4O3 B2706218 1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448075-35-1

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Cat. No.: B2706218
CAS No.: 1448075-35-1
M. Wt: 308.72
InChI Key: KIXFDEGWFUYCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Urea derivatives, particularly those involving triazinyl and phenyl groups, have been studied for their corrosion inhibition performance. For instance, specific urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating effective protection by forming a protective layer on the metal surface through adsorption of the molecules. This suggests that similar urea compounds might offer corrosion inhibition properties under specific conditions (Mistry, Patel, Patel, & Jauhari, 2011).

Herbicidal Activity

Substituted phenyltetrahydropyrimidinones, which share structural features with the queried compound, have been identified as chlorosis-inducing preemergence herbicides. They function by inhibiting carotenoid biosynthesis at the phytoene desaturase step, demonstrating the potential of urea derivatives in agricultural applications to control unwanted vegetation by disrupting essential biological pathways (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

Supramolecular Chemistry

Urea derivatives have been explored for their dimerization capabilities through hydrogen bonding, highlighting their utility in supramolecular chemistry. For example, ureidopyrimidinones dimerize strongly in solution and the solid state, suggesting applications in the design of molecular recognition systems, self-assembling materials, and nanotechnology (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXFDEGWFUYCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.